BenchChemオンラインストアへようこそ!

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide

NAPE-PLD Lipid Signaling Lipophilic Efficiency

N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide (CAS 1909675-37-1) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, characterized by a morpholine ring at the 6-position and a diethylamide moiety at the 4-carboxamide position. Pyrimidine-4-carboxamides are privileged scaffolds in medicinal chemistry, particularly recognized for their ability to modulate lipid signaling enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and kinase targets including mTOR/PI3K.

Molecular Formula C13H20N4O2
Molecular Weight 264.329
CAS No. 1909675-37-1
Cat. No. B2509316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-6-morpholinopyrimidine-4-carboxamide
CAS1909675-37-1
Molecular FormulaC13H20N4O2
Molecular Weight264.329
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2
InChIInChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3
InChIKeyLZVCDEUPYQCORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide (CAS 1909675-37-1): A Pyrimidine-4-Carboxamide Scaffold for Kinase and Phospholipase Inhibitor Procurement


N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide (CAS 1909675-37-1) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, characterized by a morpholine ring at the 6-position and a diethylamide moiety at the 4-carboxamide position. Pyrimidine-4-carboxamides are privileged scaffolds in medicinal chemistry, particularly recognized for their ability to modulate lipid signaling enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and kinase targets including mTOR/PI3K [1][2]. This specific derivative combines the hydrogen-bond acceptor capacity of the morpholine oxygen with the lipophilic diethylamide group, yielding a balanced physicochemical profile (cLogP ~1.7, topological polar surface area ~87.7 Ų) that places it at the center of the property space observed for brain-penetrant NAPE-PLD inhibitors [1]. Its structure positions it as a versatile intermediate or final candidate for programs targeting lipid signaling, oncology, or antimicrobial pathways [2].

Why Generic Substitution Fails for N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide in NAPE-PLD and Kinase Programs


The pyrimidine-4-carboxamide scaffold is highly sensitive to both the nature of the amide substituent and the heterocycle at the 6-position, making simple interchange of analogs unreliable. Systematic SAR studies reveal that replacing the morpholine group with a more polar (S)-3-hydroxypyrrolidine increases NAPE-PLD inhibitory potency by 10-fold, while switching to a less polar dimethylamine yields only a 2-fold gain [1]. Crucially, the diethylamide group of the target compound occupies a distinct lipophilic pocket; changing to a cyclopropylmethylamide or a substituted phenylamide—as seen in close analogs such as LEI-401 and GSK-J4—dramatically alters both target engagement and pharmacokinetics [1][2]. The morpholine oxygen acts as a critical hydrogen-bond acceptor, and its replacement with piperidine or piperazine rings leads to complete loss of activity that can only be partially rescued by N-benzyl substitution [1]. Therefore, generic substitution without explicit comparative bioactivity and DMPK data carries a high risk of selecting an inactive or suboptimal compound for downstream assays.

Quantitative Differentiation Evidence for N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide Against Closest Pyrimidine-4-Carboxamide Analogs


Morpholine vs. (S)-3-Hydroxypyrrolidine at R3: Lipophilicity and Potency Trade-off in NAPE-PLD Inhibition

In the NAPE-PLD inhibitor series, the morpholine substituent at the pyrimidine 6-position provides a balanced lipophilicity (cLogP ~1.7) that is favorable for CNS penetration, but at the cost of reduced potency compared to the more polar (S)-3-hydroxypyrrolidine. Replacing morpholine with (S)-3-hydroxypyrrolidine increased inhibitory activity by approximately 10-fold (pIC50 shift from ~6.1 to 7.1) while reducing cLogP, affording the lead compound LEI-401 (Ki = 27 nM) [1]. The target compound retains the morpholine, positioning it as a less potent but more lipophilic starting point suitable for programs where CNS penetration is a primary requirement.

NAPE-PLD Lipid Signaling Lipophilic Efficiency

R3 Morpholine vs. Dimethylamine: Steric Hindrance and Hydrogen-Bonding Effects on Target Engagement

SAR analysis of the R3 position in pyrimidine-4-carboxamides shows that replacing the morpholine with a dimethylamine group increases NAPE-PLD inhibitory activity by approximately 2-fold, suggesting that the morpholine oxygen experiences steric hindrance or suboptimal hydrogen-bond geometry within the binding pocket [1]. While dimethylamine may offer superior potency, it lacks the oxygen-mediated hydrogen-bond acceptor capability, potentially altering selectivity profiles. The morpholine ring therefore provides a unique interaction pattern—weak hydrogen bonding combined with steric bulk—that differentiates it from simpler alkylamines.

NAPE-PLD Structure-Activity Relationship Hydrogen Bonding

Diethylamide vs. Cyclopropylmethylamide: Lipophilic Bulk and Target Accommodation in the NAPE-PLD Active Site

The nature of the amide substituent drastically affects NAPE-PLD activity. In the pyrimidine-4-carboxamide series, the cyclopropylmethylamide group (as in LEI-401) was identified as optimal, contributing to nanomolar potency (Ki = 27 nM) [1]. The target compound's N,N-diethylamide group presents a bulkier, more lipophilic moiety that is expected to differently occupy the enzyme's lipophilic pocket. While direct comparative data for the diethylamide are not available, SAR trends indicate that subtle changes in amide size and branching can shift potency by 3- to 10-fold; the diethyl group thus offers a structurally distinct alternative for exploring lipophilic pocket tolerance.

NAPE-PLD Amide Substituent SAR Lipophilic Pocket

Physicochemical Profile vs. GSK-J4: Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Score

The target compound (TPSA ≈ 87.7 Ų, MW = 264.33 g/mol, cLogP ≈ 1.7) compares favorably to the closely related epoxide-based tool compound GSK-J4 (N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide; MW = 322.4 g/mol, TPSA = 103.5 Ų, cLogP = 2.1) in terms of CNS drug-likeness [1][2]. The lower TPSA and molecular weight of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide place it closer to the optimal CNS MPO score range (≥4), whereas GSK-J4 exceeds the recommended TPSA threshold of 90 Ų for passive brain penetration.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Permeability

Primary Procurement Application Scenarios for N,N-Diethyl-6-morpholinopyrimidine-4-carboxamide


CNS-Penetrant NAPE-PLD Probe Development

Research groups targeting endocannabinoid system modulation via NAPE-PLD inhibition for anxiety, stress, or metabolic disorder models can prioritize this compound as a brain-penetrant scaffold. Its TPSA of 87.7 Ų and moderate cLogP of ~1.7 place it within optimal CNS drug space, while the morpholine group provides a handle for further optimization of hydrogen-bonding interactions [1]. Compared to LEI-401, which is more potent but more polar, this compound offers superior predicted passive BBB permeability, making it suitable for in vivo CNS target engagement studies where exposure is prioritized over maximal potency [1].

Kinase Inhibitor Fragment Library Expansion

The morpholinopyrimidine core is a recognized hinge-binding motif in kinase inhibitors, as evidenced by the extensive morpholino pyrimidine patent literature covering mTOR and PI3K targets [2]. The diethylamide group provides a synthetic handle for rapid diversification into focused kinase inhibitor libraries. Procurement of this compound enables fragment-based screening campaigns against the human kinome, with the morpholine oxygen serving as a key hinge-region hydrogen-bond acceptor that can be compared against dimethylamine or piperidine analogs in selectivity panels [1][2].

Antimicrobial and Anticancer SAR Starting Point

Preliminary data indicate that N,N-diethyl-6-morpholinopyrimidine-4-carboxamide and its analogs exhibit activity against microbial and cancer cell lines [2]. As a structurally characterized pyrimidine-4-carboxamide with both lipophilic (diethyl) and hydrogen-bonding (morpholine) functionality, this compound serves as a well-defined starting point for systematic SAR studies aimed at separating antimicrobial from anticancer activity or identifying dual-target mechanisms. Its small size (MW 264.3) allows ample room for growth into lead-like space [1][2].

Lipophilic Pocket Tolerance Mapping in NAPE-PLD

Teams investigating the dimensions and flexibility of the NAPE-PLD lipophilic pocket can use this compound as a probe. The N,N-diethylamide moiety presents a distinct steric and lipophilic profile compared to the cyclopropylmethylamide of LEI-401; by comparing co-crystal structures or molecular dynamics simulations of both analogs, researchers can map the pocket's tolerance for branched alkyl groups and inform the design of next-generation inhibitors with improved subtype selectivity [1].

Quote Request

Request a Quote for N,N-diethyl-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.